
4-Amino-3-methylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methylphenyl acetate is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-Amino-3-methylphenol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of acid catalysts like sulfuric acid can facilitate the acetylation process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the acetate group.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3-methylphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-methylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylphenol: Similar structure but lacks the acetate group.
4-Amino-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.
4-Amino-3-methylbenzamide: Contains an amide group instead of an acetate group.
Uniqueness
4-Amino-3-methylphenyl acetate is unique due to the presence of both an amino group and an acetate group on the phenyl ring
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(4-amino-3-methylphenyl) acetate |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3 |
Clé InChI |
ODOZNFDAPCQZKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


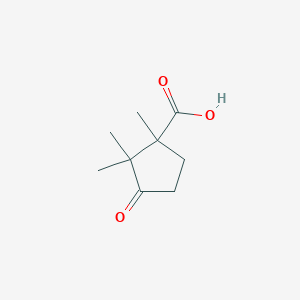
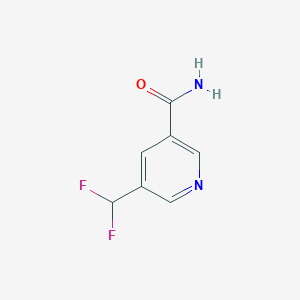

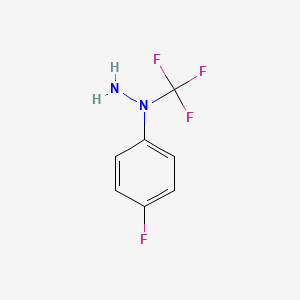
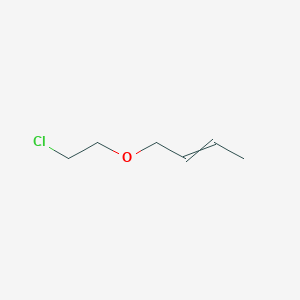
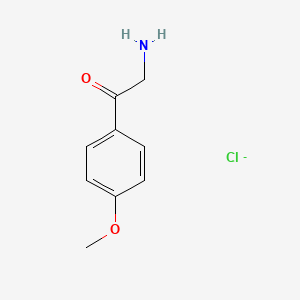
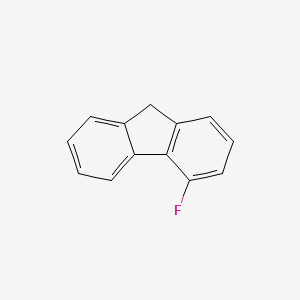


![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
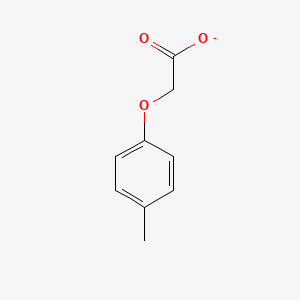
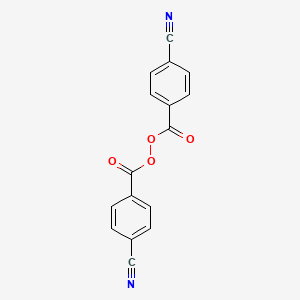
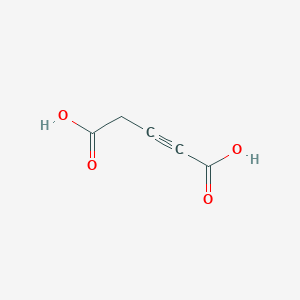
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
